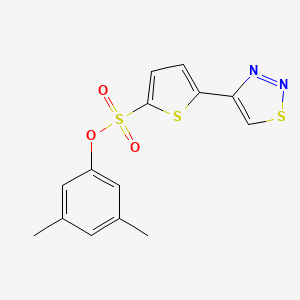
3,5-Dimethylphenyl 5-(1,2,3-thiadiazol-4-yl)-2-thiophenesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-Dimethylphenyl 5-(1,2,3-thiadiazol-4-yl)-2-thiophenesulfonate, also known as DMPT, is a thiophenesulfonate compound that has become increasingly popular in scientific research due to its unique properties and potential applications. DMPT is a yellow, crystalline solid with a molecular formula of C12H10N2O3S. It is soluble in water and organic solvents, and has been used in the synthesis of a variety of organic and inorganic compounds. In addition, DMPT is a versatile reagent that has been used in a variety of lab experiments and scientific research applications.
Aplicaciones Científicas De Investigación
Photodynamic Therapy Applications
A study on zinc phthalocyanine derivatives highlights their potential in photodynamic therapy (PDT) for cancer treatment. These compounds, characterized by their high singlet oxygen quantum yield, demonstrate excellent fluorescence properties and photostability, making them suitable as Type II photosensitizers in PDT. The research elaborates on their synthesis, structural characterization, and photophysical properties, suggesting their significant role in developing effective cancer therapies (Pişkin, Canpolat, & Öztürk, 2020).
Organic Electronics and Solar Cell Efficiency
Research into donor-acceptor polymers incorporating alkylated dithienylbenzothiadiazole for bulk heterojunction solar cells emphasizes the critical effect of alkyl chain positioning on polymer properties. This systematic study proposes modifications to the dithienylbenzothiadiazole unit to enhance polymer solubility and molecular weight, potentially improving solar cell efficiencies (Zhou et al., 2010).
Corrosion Inhibition
A comprehensive investigation on the corrosion inhibition performances of various thiazole and thiadiazole derivatives against iron corrosion reveals the potential of these compounds in protecting metal surfaces. Through density functional theory calculations and molecular dynamics simulations, the study provides insights into the molecular interactions and effectiveness of these inhibitors in corrosion protection processes (Kaya et al., 2016).
Antimicrobial Activities
The synthesis and antimicrobial evaluation of novel bis-[1,3,4]thiadiazole and bis-thiazole derivatives linked to thieno[2,3-b]thiophene moieties demonstrate promising antimicrobial properties. This research underscores the synthetic utility of these compounds and their potential application in developing new antimicrobial agents (Kheder & Mabkhot, 2012).
Mecanismo De Acción
Target of Action
Similar 1,3,4-thiadiazole derivatives have been found to exhibit antimicrobial activity .
Mode of Action
It is known that 1,3,4-thiadiazole derivatives can interact with various biological targets, leading to changes in cellular processes .
Biochemical Pathways
Similar 1,3,4-thiadiazole derivatives have been found to exhibit antimicrobial activity, suggesting they may interfere with essential biochemical pathways in microorganisms .
Result of Action
Similar 1,3,4-thiadiazole derivatives have been found to exhibit antimicrobial activity, suggesting they may inhibit the growth of certain microorganisms .
Propiedades
IUPAC Name |
(3,5-dimethylphenyl) 5-(thiadiazol-4-yl)thiophene-2-sulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O3S3/c1-9-5-10(2)7-11(6-9)19-22(17,18)14-4-3-13(21-14)12-8-20-16-15-12/h3-8H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRQRIHRQDOHKJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OS(=O)(=O)C2=CC=C(S2)C3=CSN=N3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O3S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[(1-Thiophen-3-ylcyclopropyl)methyl]-4-(trifluoromethoxy)benzamide](/img/structure/B2883328.png)
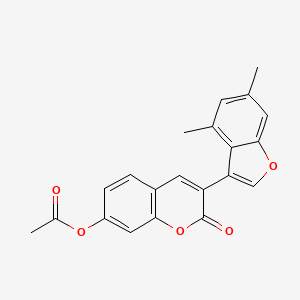
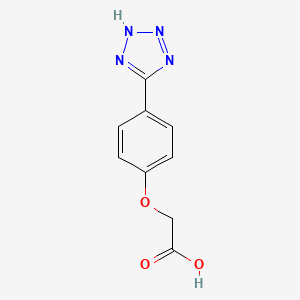

![7-(4-(5-chloro-2-methylphenyl)piperazine-1-carbonyl)-5-ethyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2883336.png)

![{[1-(4-Methylphenyl)ethyl]carbamoyl}methyl 4-tert-butylbenzoate](/img/structure/B2883340.png)
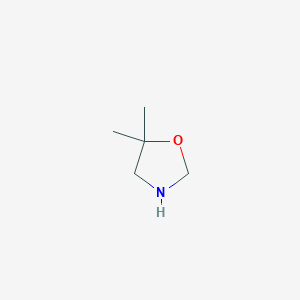
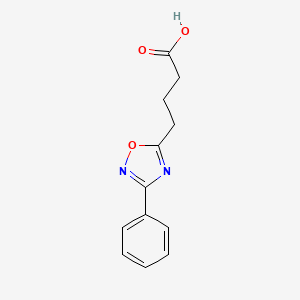


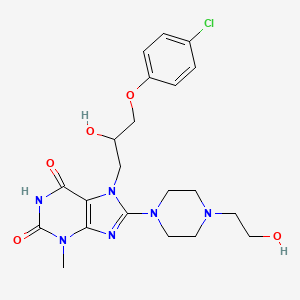
![1-[(3-Methoxyphenyl)methyl]cyclopropane-1-carboxylic acid](/img/structure/B2883347.png)

